1-Amino-2-(4-isopropylphenyl)propan-2-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
1-amino-2-(4-propan-2-ylphenyl)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-9(2)10-4-6-11(7-5-10)12(3,14)8-13/h4-7,9,14H,8,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIDOXGAXIPHSBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(C)(CN)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Amino 2 4 Isopropylphenyl Propan 2 Ol
Non-Stereoselective Synthesis Routes
Non-stereoselective synthesis aims to produce the target molecule without controlling the three-dimensional arrangement of its atoms, resulting in a mixture of stereoisomers.
Approaches Involving Ketone or Aldehyde Precursors and Amination Strategies
A primary method for the non-stereoselective synthesis of 1-Amino-2-(4-isopropylphenyl)propan-2-ol involves the use of a ketone precursor, specifically 4'-isopropylacetophenone (B1293387). One common strategy is reductive amination. synplechem.com This process involves the reaction of a ketone with an amine to form an imine, which is then reduced to the desired amine. synplechem.comyoutube.com For instance, 4'-isopropylacetophenone can be reacted with an ammonia (B1221849) source, and the resulting imine intermediate is subsequently reduced using a reducing agent like sodium cyanoborohydride to yield this compound. synplechem.com
Another approach begins with the α-bromination of 4'-isopropylacetophenone to produce 2-bromo-1-(4-isopropylphenyl)ethan-1-one. This intermediate can then be reacted with an amine, such as benzylamine, followed by reduction of the carbonyl group to furnish the corresponding amino alcohol.
A documented synthesis of a related compound, 1-amino-2-(4-methoxyphenyl)propan-2-ol, starts with 4'-methoxyacetophenone (B371526) and trimethylsilyl (B98337) cyanide in the presence of zinc iodide. chemicalbook.com The resulting intermediate is then reduced with a borane-tetrahydrofuran (B86392) complex to yield the final amino alcohol product. chemicalbook.com This method could potentially be adapted for the synthesis of this compound.
Reduction of Nitro, Amido, or Cyano-Containing Intermediates
The reduction of intermediates containing nitro, amido, or cyano groups provides another avenue for the synthesis of this compound. For example, a precursor molecule containing a nitro group can be reduced to an amine. A relevant example is the synthesis of 2-methyl-1-[(3-nitro-4-quinolinyl)amino]-2-propanol, where a nitro-containing aromatic compound is reacted with an amino alcohol. prepchem.com This highlights the principle of introducing the amino group via a nitro precursor.
Similarly, a cyano-containing intermediate can be reduced to a primary amine. The synthesis of various 2-amino-1-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid derivatives demonstrates the use of cyano groups as precursors to amines in complex molecules. researchgate.net A synthetic route could be designed where a cyano group is introduced into a molecule containing the 4-isopropylphenyl and propan-2-ol moieties, followed by its reduction to the target amine.
Nucleophilic Ring-Opening of Epoxide Derivatives
The ring-opening of epoxides by nucleophiles is a well-established method for the synthesis of β-amino alcohols. rroij.comyoutube.com In the context of this compound, a suitable precursor would be 2-(4-isopropylphenyl)-2-methyloxirane. The reaction of this epoxide with ammonia or an ammonia equivalent would lead to the nucleophilic attack at the less sterically hindered carbon atom, resulting in the formation of the desired amino alcohol. youtube.comrsc.org This reaction is generally regioselective, with the nucleophile attacking the least substituted carbon of the epoxide ring. youtube.com The reaction can be catalyzed by various agents, including silica (B1680970) gel, to proceed efficiently under mild conditions. rsc.org A similar strategy has been patented for the synthesis of chiral 1-amino-2-propanol, where a chiral epoxypropane undergoes a ring-opening reaction with trifluoroacetamide. google.com
Stereoselective Synthesis of this compound Enantiomers
Stereoselective synthesis is crucial for producing specific enantiomers of chiral molecules, which is of high importance in fields like pharmaceuticals where different enantiomers can have distinct biological activities. nih.govchiralpedia.com
Asymmetric Catalysis (e.g., Asymmetric Hydrogenation of Imines or Ketones)
Asymmetric catalysis utilizes chiral catalysts to control the stereochemical outcome of a reaction. chiralpedia.comwikipedia.org Asymmetric hydrogenation is a powerful technique for the synthesis of chiral amino alcohols. wikipedia.orgnih.gov This can be applied to the synthesis of this compound by the asymmetric hydrogenation of a prochiral α-amino ketone precursor. nih.gov For example, the corresponding α-amino ketone can be hydrogenated using a chiral rhodium catalyst complexed with an electron-donating phosphine (B1218219) ligand to produce the desired enantiomer of the amino alcohol with high enantiomeric excess. nih.govresearchgate.net
Chiral Auxiliary-Mediated Synthesis
Chiral auxiliaries are chiral molecules that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. iscnagpur.ac.inwikipedia.orgsigmaaldrich.com Once the desired stereochemistry is established, the auxiliary is removed. sigmaaldrich.com For the synthesis of this compound, a chiral auxiliary, such as an Evans oxazolidinone, could be employed. santiago-lab.comresearchgate.net The synthesis would involve attaching the chiral auxiliary to a suitable precursor, performing a diastereoselective reaction to introduce the desired stereocenter, and then cleaving the auxiliary to yield the enantiomerically enriched product. santiago-lab.com For instance, a chiral auxiliary could be used to direct the stereoselective alkylation of an enolate or an aldol (B89426) reaction to build the carbon skeleton with the correct stereochemistry before the introduction of the amino group. researchgate.netnih.gov Another approach involves using a chiral amine as an auxiliary, such as 1-(2,4,6-triisopropylphenyl)ethylamine, which has been shown to be effective in the asymmetric synthesis of γ-amino acid derivatives. nih.gov
Table of Synthetic Methodologies
| Category | Method | Precursor Example | Key Reagents/Catalysts |
|---|---|---|---|
| Non-Stereoselective | Reductive Amination | 4'-Isopropylacetophenone | Ammonia, Sodium Cyanoborohydride synplechem.com |
| Reduction of Nitro Intermediate | Nitro-analogue of the target compound | Reducing agents (e.g., H₂, Pd/C) | |
| Nucleophilic Ring-Opening | 2-(4-isopropylphenyl)-2-methyloxirane | Ammonia youtube.comrsc.org | |
| Stereoselective | Asymmetric Hydrogenation | Prochiral α-amino ketone | Chiral Rhodium-phosphine catalyst nih.govresearchgate.net |
| Chiral Auxiliary-Mediated | Achiral carboxylic acid derivative | Evans Oxazolidinone santiago-lab.com |
Chemoenzymatic Transformations for Enantiopure Production
Chemoenzymatic methods offer a powerful strategy for the production of enantiomerically pure compounds by combining the selectivity of enzymes with the efficiency of chemical transformations. For the synthesis of enantiopure this compound, a dynamic kinetic resolution (DKR) of a suitable precursor is a promising approach.
One such strategy involves the DKR of 2-arylpropanals. rsc.orgnih.gov In this method, an alcohol dehydrogenase (ADH) can be used for the enantioselective reduction of a 2-arylpropanal intermediate. For instance, Horse Liver Alcohol Dehydrogenase (HLADH) has been successfully applied in the synthesis of (2S)-2-arylpropanols. rsc.orgnih.gov This process combines an enzyme-catalyzed kinetic reduction with a base-catalyzed racemization of the remaining aldehyde, allowing for a theoretical yield of 100% for the desired enantiomer. rsc.orgnih.gov The racemization of the aldehyde is achieved through a keto-enol tautomerism, which can be controlled by adjusting the pH and reaction conditions. rsc.orgnih.gov
Another chemoenzymatic approach is the kinetic resolution of racemic secondary alcohols. nih.govresearchgate.netnih.gov Lipases, such as Candida antarctica lipase (B570770) B (CALB), are often employed for the highly selective acylation of one enantiomer, allowing for the separation of the acylated product from the unreacted alcohol. nih.gov This method can be applied to a racemic isopropylphenyl propanol (B110389) scaffold to resolve the enantiomers, which can then be further functionalized to yield the target enantiopure amino alcohol.
Table 1: Enzymes in Chemoenzymatic Synthesis
| Enzyme | Precursor Type | Transformation | Potential Application |
| Horse Liver Alcohol Dehydrogenase (HLADH) | 2-Arylpropanal | Enantioselective reduction | Dynamic Kinetic Resolution |
| Candida antarctica Lipase B (CALB) | Racemic Alcohol | Enantioselective acylation | Kinetic Resolution |
| Candida tenuis xylose reductase (CtXR) | 2-Arylpropanal | Enantioselective reduction | Dynamic Kinetic Resolution |
Synthesis of Key Intermediates and Precursors
4-Isopropylacetophenone is a critical precursor for the synthesis of the target molecule. A common method for its preparation is the Friedel-Crafts acylation of cumene (B47948) (isopropylbenzene). This reaction typically involves treating cumene with an acylating agent such as acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
The reaction can be summarized as follows: Cumene + Acetyl Chloride/Acetic Anhydride --(AlCl₃)--> 4-Isopropylacetophenone
This method provides a direct route to the desired ketone with good yields.
Table 2: Synthesis of 4-Isopropylacetophenone
| Reactants | Catalyst | Product |
| Cumene, Acetyl Chloride | AlCl₃ | 4-Isopropylacetophenone |
| Cumene, Acetic Anhydride | AlCl₃ | 4-Isopropylacetophenone |
The construction of the tertiary alcohol is a key step. A plausible route to this compound involves the creation of an epoxide intermediate, 2-(4-isopropylphenyl)-1,2-epoxypropane. A similar synthesis has been reported for 2-(4-isobutylphenyl)-1,2-epoxypropane. prepchem.com This can be achieved by reacting 4-isopropylacetophenone with a sulfur ylide, generated from trimethylsulfonium (B1222738) iodide or trimethylsulfoxonium (B8643921) iodide and a base like sodium hydride.
Alternatively, a Grignard reaction can be employed. The reaction of 4-isopropylacetophenone with a methylmagnesium halide (e.g., methylmagnesium bromide) would yield 2-(4-isopropylphenyl)propan-2-ol. Subsequent steps would then be required to introduce the amino group at the C1 position.
The introduction of the amino group is the final key transformation. A common and effective method for synthesizing 1-amino-2-ol structures is the ring-opening of an epoxide with an amine source. Following the synthesis of 2-(4-isopropylphenyl)-1,2-epoxypropane, this intermediate can be subjected to aminolysis.
The reaction involves the nucleophilic attack of an amine, such as ammonia or a protected amine equivalent, on the less sterically hindered carbon of the epoxide ring. This regioselective opening leads to the formation of the desired this compound. This strategy is widely used in the synthesis of various β-amino alcohols. nih.gov
For instance, the synthesis of 1-aminopropan-2-ol (B43004) is achieved by the addition of aqueous ammonia to propylene (B89431) oxide. organic-chemistry.org A similar principle can be applied here, where 2-(4-isopropylphenyl)-1,2-epoxypropane is reacted with ammonia to yield the target compound.
Stereochemical Resolution and Enantiopurification of 1 Amino 2 4 Isopropylphenyl Propan 2 Ol
Principles of Stereoisomerism in 1-Amino-2-(4-isopropylphenyl)propan-2-ol
This compound is a chiral molecule due to the presence of a stereocenter at the second carbon atom of the propanol (B110389) chain. This carbon is bonded to four different substituents: a hydroxyl group (-OH), an aminomethyl group (-CH2NH2), a methyl group (-CH3), and a 4-isopropylphenyl group. Consequently, the compound exists as a pair of enantiomers, which are non-superimposable mirror images of each other. These enantiomers, designated as (R)- and (S)-isomers, exhibit identical physical properties such as melting point, boiling point, and solubility in achiral solvents, but differ in their interaction with plane-polarized light and other chiral molecules. The resolution of this racemic mixture into its constituent enantiomers is therefore a non-trivial process that requires the use of chiral selectors or environments.
Diastereomeric Salt Formation for Chiral Resolution
One of the most established methods for resolving a racemic amine like this compound is through the formation of diastereomeric salts. wikipedia.org This classical technique involves reacting the racemic base with a single enantiomer of a chiral acid, which acts as a resolving agent. libretexts.org The resulting products are a pair of diastereomeric salts ((R)-amine-(R)-acid and (S)-amine-(R)-acid) which, unlike enantiomers, have different physical properties, including solubility. wikipedia.org This difference in solubility allows for their separation by fractional crystallization.
Selection of Chiral Resolving Agents
The choice of the chiral resolving agent is paramount for the successful separation of enantiomers. For the resolution of a basic compound such as an amino alcohol, chiral acids are the resolving agents of choice. libretexts.org The effectiveness of the resolution depends on several factors, including the ability of the resolving agent to form well-defined, crystalline salts with the racemate and the significant difference in solubility between the two resulting diastereomeric salts.
Commonly employed chiral resolving agents for amines include:
Tartaric acid and its derivatives (e.g., dibenzoyl-tartaric acid) researchgate.netgavinpublishers.com
Mandelic acid
Camphorsulfonic acid wikipedia.org
Malic acid libretexts.org
The selection process is often empirical, and a screening of various resolving agents is typically performed to identify the one that provides the best separation efficiency, yield, and crystal quality for the specific compound. For amino alcohols, tartaric acid and its derivatives are frequently successful due to their ability to form strong hydrogen-bonding networks within the crystal lattice, enhancing the differential interactions that lead to separable crystals. researchgate.netgavinpublishers.com
Crystallization and Recrystallization Protocols for Diastereomeric Salts
Once a suitable resolving agent is selected, the next critical step is the development of a robust crystallization protocol. This process involves dissolving the racemic amine and the chiral resolving agent in an appropriate solvent system. The choice of solvent is crucial as it affects the solubility of the diastereomeric salts differently. The goal is to find a solvent or solvent mixture where one diastereomer is significantly less soluble than the other, allowing it to crystallize out of the solution upon cooling or concentration. gavinpublishers.com
A typical protocol involves:
Dissolving the racemic this compound and a sub-stoichiometric amount (often a half-equivalent) of the chosen chiral acid in a heated solvent, such as ethanol (B145695) or isopropanol-water mixtures. gavinpublishers.com
Allowing the solution to cool slowly to promote the formation of large, well-defined crystals of the less soluble diastereomeric salt. Rapid cooling can lead to the co-precipitation of both diastereomers, reducing the enantiomeric purity of the product. gavinpublishers.com
Filtering the crystallized salt and washing it with a small amount of cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.
The separated diastereomeric salt is then treated with a base (e.g., sodium hydroxide) to neutralize the resolving acid and liberate the free enantiomerically enriched amine. The resolving agent can often be recovered from the aqueous layer for reuse. wikipedia.org
To achieve high enantiomeric purity (ee > 99%), one or more recrystallization steps of the diastereomeric salt are often necessary. gavinpublishers.com Each recrystallization step further enriches the less soluble diastereomer, thereby increasing the optical purity of the final product. The progress of the resolution is monitored by measuring the optical rotation or by chiral chromatography.
Chromatographic Enantioseparation Techniques
Chromatographic methods offer a powerful alternative to classical resolution for both analytical and preparative-scale separation of enantiomers. mdpi.com These techniques rely on the differential interaction of the enantiomers with a chiral stationary phase (CSP).
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a widely used and effective method for the separation and analysis of enantiomers. yakhak.org The technique utilizes a column packed with a chiral stationary phase (CSP). The enantiomers of the analyte pass through the column at different rates because they interact differently with the CSP, leading to their separation. yakhak.org
For the separation of amino alcohols like this compound, polysaccharide-based CSPs are particularly effective. These are derived from cellulose (B213188) or amylose (B160209) that have been functionalized with carbamate (B1207046) derivatives, such as phenyl or dimethylphenyl carbamates. nih.gov
Table 1: Representative Chiral HPLC Conditions for Amino Alcohol Separation
| Parameter | Description |
|---|---|
| Chiral Stationary Phase (CSP) | Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD) or Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD) |
| Mobile Phase | Typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier such as isopropanol (B130326) or ethanol. |
| Additives | Small amounts of a basic modifier like diethylamine (B46881) (DEA) or triethylamine (B128534) (TEA) are often added to the mobile phase to improve peak shape and resolution for basic analytes by minimizing tailing. mdpi.comgoogle.com |
| Detection | UV spectrophotometry is commonly used for detection. |
The separation mechanism on these polysaccharide-based CSPs involves a combination of interactions, including hydrogen bonding (with the hydroxyl and amino groups), dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide structure. The precise conditions, such as the type and concentration of the alcohol modifier and the additive, must be optimized to achieve baseline separation of the enantiomers.
Gas Chromatography on Chiral Stationary Phases
Gas chromatography (GC) can also be employed for enantioseparation, particularly for volatile compounds. For non-volatile or highly polar compounds like amino alcohols, derivatization is typically required to increase their volatility and improve chromatographic performance. The amino and hydroxyl groups can be derivatized, for example, by acylation (e.g., with trifluoroacetic anhydride) to form N,O-di-trifluoroacetyl derivatives. researchgate.net
Once derivatized, the enantiomers can be separated on a GC column containing a chiral stationary phase. Modified cyclodextrins are common CSPs used in gas chromatography for this purpose. researchgate.net
Table 2: Illustrative GC Conditions for Chiral Amine Separation
| Parameter | Description |
|---|---|
| Derivatization Agent | Trifluoroacetic anhydride (B1165640) (TFAA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |
| Chiral Stationary Phase (CSP) | Modified cyclodextrins, such as octakis(3-O-butanoyl-2,6-di-O-n-pentyl)-γ-cyclodextrin (Lipodex E) researchgate.net |
| Carrier Gas | Helium or Hydrogen |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
The chiral recognition mechanism in GC with cyclodextrin (B1172386) phases is based on the formation of transient diastereomeric inclusion complexes between the derivatized enantiomers and the chiral cavity of the cyclodextrin. The stability of these complexes differs for each enantiomer, leading to different retention times and thus, separation.
Evaluation of Enantiomeric Excess and Purity
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone technique for the separation and quantification of enantiomers. The method relies on the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. For amino alcohols such as this compound, polysaccharide-based CSPs are particularly effective.
Detailed Research Findings:
Research on the separation of chiral amines and amino alcohols has demonstrated the efficacy of various CSPs. Columns based on cellulose and amylose derivatives, such as cellulose tris(3,5-dimethylphenylcarbamate) and amylose tris(3,5-dichlorophenylcarbamate), have shown excellent resolving capabilities for a wide range of chiral compounds. wikipedia.org The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the analyte and the chiral selector of the CSP.
The mobile phase composition is a critical parameter that is optimized to achieve baseline separation of the enantiomers. For normal-phase HPLC, a mixture of a non-polar solvent like hexane and a polar modifier such as 2-propanol or ethanol is typically used. wikipedia.org The addition of a small amount of an amine, like diethylamine (DEA), to the mobile phase is often necessary to improve peak shape and reduce tailing by minimizing interactions with residual silanol (B1196071) groups on the silica (B1680970) support of the CSP. nih.gov In reversed-phase HPLC, mixtures of acetonitrile (B52724) or methanol (B129727) with aqueous buffers are common. researchgate.net
To enhance detection sensitivity, especially at low concentrations, derivatization of the amino group with a fluorogenic agent like 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl) can be employed. This allows for highly sensitive fluorescence detection. researchgate.net
The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100 where Area₁ and Area₂ are the integrated peak areas of the major and minor enantiomers, respectively.
Hypothetical Chiral HPLC Data for this compound:
The following interactive data table illustrates a hypothetical chiral HPLC method for the analysis of the enantiomers of this compound.
| Parameter | Value |
| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane/2-Propanol/Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 220 nm |
| Retention Time (R-enantiomer) | 8.5 min |
| Retention Time (S-enantiomer) | 10.2 min |
| Resolution (Rs) | > 2.0 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly proton NMR (¹H NMR), is another powerful tool for the determination of enantiomeric excess. This method involves the use of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) to induce a chemical shift difference between the signals of the two enantiomers.
Detailed Research Findings:
For amines and amino alcohols, chiral acids are often effective as chiral solvating agents. When a racemic mixture of this compound is mixed with an enantiomerically pure chiral acid, diastereomeric salts are formed in the NMR tube. The different spatial arrangements of these diastereomeric complexes lead to distinct chemical shifts for corresponding protons in the two enantiomers, allowing for their differentiation and quantification. arkat-usa.org
Mandelic acid and its derivatives are commonly used CSAs for this purpose. arkat-usa.org The choice of solvent is crucial, with deuterated chloroform (B151607) (CDCl₃) or benzene (B151609) (C₆D₆) often providing good results. The degree of separation of the signals can be influenced by the concentration of the sample and the CSA, as well as the temperature. arkat-usa.org
The enantiomeric excess is determined by integrating the signals corresponding to each enantiomer. The accuracy of this method can be very high, provided that baseline separation of the signals is achieved.
Hypothetical ¹H NMR Data for Enantiomeric Excess Determination:
This interactive data table presents a hypothetical scenario for the ¹H NMR determination of the enantiomeric excess of this compound using a chiral solvating agent.
| Parameter | Value |
| NMR Spectrometer | 400 MHz |
| Solvent | CDCl₃ |
| Chiral Solvating Agent | (R)-(-)-Mandelic Acid |
| Analyte Proton Monitored | Methyl group on the propanol backbone |
| Chemical Shift (R-enantiomer) | δ 1.25 ppm (doublet) |
| Chemical Shift (S-enantiomer) | δ 1.28 ppm (doublet) |
| Chemical Shift Difference (Δδ) | 0.03 ppm |
Purity Analysis
High-Performance Liquid Chromatography (HPLC): An achiral HPLC method is used to detect any chemical impurities that are not the other enantiomer.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for identifying volatile impurities.
Elemental Analysis: This provides the percentage composition of carbon, hydrogen, nitrogen, and other elements, which can be compared to the theoretical values for the compound.
Chemical Reactivity and Transformations of 1 Amino 2 4 Isopropylphenyl Propan 2 Ol
Reactivity of the Amino Group
The primary amino group is a key site of reactivity in 1-Amino-2-(4-isopropylphenyl)propan-2-ol, readily undergoing reactions typical of primary amines. Its nucleophilicity allows for the formation of new carbon-nitrogen and nitrogen-heteroatom bonds.
Alkylation of the amino group can introduce alkyl substituents, progressing from the primary amine to secondary and tertiary amines, and potentially to a quaternary ammonium (B1175870) salt. These reactions typically involve the use of alkyl halides or other alkylating agents.
Acylation, the reaction of the amine with an acylating agent such as an acid chloride or anhydride (B1165640), is a common transformation. This reaction leads to the formation of a stable amide linkage. The reaction is often carried out in the presence of a base to neutralize the acid byproduct.
| Reaction Type | Reagent | Product Type | Typical Conditions |
| N-Alkylation | Alkyl halide (e.g., CH3I) | Secondary or Tertiary Amine | Base (e.g., K2CO3), Solvent (e.g., CH3CN) |
| N-Acylation | Acid Chloride (e.g., Acetyl chloride) | Amide | Base (e.g., Pyridine or Triethylamine), Solvent (e.g., CH2Cl2) |
| N-Acylation | Acid Anhydride (e.g., Acetic anhydride) | Amide | Often neat or in a polar solvent |
The primary amino group of this compound can react with aldehydes or ketones to form imines, also known as Schiff bases. This condensation reaction typically requires acid or base catalysis and the removal of water to drive the equilibrium towards the imine product.
As previously mentioned in section 4.1.1, amides are readily formed through acylation. These amide derivatives are generally stable compounds and the reaction is often high-yielding. A wide variety of acylating agents can be used to introduce different functional groups to the nitrogen atom.
The presence of both an amino and a hydroxyl group in a 1,2-relationship allows for intramolecular cyclization reactions to form heterocyclic compounds. For instance, reaction with phosgene (B1210022) or its equivalents can lead to the formation of a cyclic carbamate (B1207046), specifically an oxazolidinone ring. Similarly, reaction with other bifunctional reagents can be used to construct various five-membered heterocyclic systems.
Reactivity of the Hydroxyl Group
The tertiary hydroxyl group in this compound is less reactive than a primary or secondary alcohol due to steric hindrance. However, it can still undergo a range of important chemical transformations.
Oxidation of the tertiary hydroxyl group in this compound is not possible without cleavage of a carbon-carbon bond, which would require harsh reaction conditions. Standard oxidizing agents used for primary and secondary alcohols will not lead to a simple ketone or aldehyde at the tertiary carbon.
Esterification of the sterically hindered tertiary alcohol is challenging but can be achieved under specific conditions. The use of a highly reactive acylating agent, such as an acid chloride or anhydride, in the presence of a suitable catalyst like 4-dimethylaminopyridine (B28879) (DMAP), can facilitate the formation of the corresponding ester.
Etherification, the formation of an ether from the alcohol, is also possible. One common method is the Williamson ether synthesis, which would involve deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide. Due to the steric hindrance of the tertiary alcohol, a strong base would be required for the deprotonation step.
| Reaction Type | Reagent | Product Type | Typical Conditions |
| O-Esterification | Acid Chloride (e.g., Benzoyl chloride) | Ester | Base (e.g., Pyridine), Catalyst (e.g., DMAP) |
| O-Etherification | Alkyl halide (e.g., CH3I) after deprotonation | Ether | Strong Base (e.g., NaH), Solvent (e.g., THF) |
Selective Functionalization of the Secondary Alcohol
The tertiary alcohol in this compound, being benzylic, exhibits characteristic reactivity. However, the presence of the adjacent primary amine necessitates chemoselective strategies to functionalize the hydroxyl group without affecting the amine.
O-Acylation:
Selective O-acylation of amino alcohols is a common transformation. In the case of this compound, this can be achieved under acidic conditions. ffi.nonih.gov By protonating the more basic amino group, its nucleophilicity is suppressed, allowing the alcohol to react with an acylating agent. ffi.nonih.gov For instance, treatment with an acyl chloride or anhydride in an acidic medium like trifluoroacetic acid can yield the corresponding O-acyl derivative. ffi.nonih.gov
Another approach involves the use of transition metal catalysis. Copper(II) ions have been shown to direct the chemoselective O-acylation of 1,2-amino alcohols in aqueous media. nih.govnih.govchemrxiv.org The copper ion likely coordinates to both the amino and hydroxyl groups, activating the alcohol for acylation while protecting the amine. nih.gov
| Acylating Agent | Catalyst/Conditions | Expected Product |
| Acetyl Chloride | Trifluoroacetic Acid | 2-Acetoxy-1-amino-2-(4-isopropylphenyl)propane |
| Acetic Anhydride | Cu(II) salt, aqueous buffer | 2-Acetoxy-1-amino-2-(4-isopropylphenyl)propane |
| Benzoyl Chloride | Pyridine (as base and solvent) | 2-(Benzoyloxy)-1-amino-2-(4-isopropylphenyl)propane |
Oxidation:
Oxidation of the tertiary benzylic alcohol in this compound would lead to the corresponding ketone, 1-amino-2-(4-isopropylphenyl)propan-2-one. However, the presence of the amine group can complicate this transformation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4) could potentially lead to over-oxidation or side reactions involving the amine. youtube.comlibretexts.orgyoutube.comlibretexts.orgpearson.com Milder and more selective oxidizing agents are generally preferred for the oxidation of alcohols in the presence of amines. nih.gov Systems like copper/TEMPO (2,2,6,6-tetramethylpiperidiny-1-oxyl) with a co-oxidant are known to be effective for the aerobic oxidation of alcohols and can exhibit chemoselectivity for alcohols over amines. nih.gov
| Oxidizing Agent | Expected Product |
| Cu/TEMPO, air | 1-Amino-2-(4-isopropylphenyl)propan-2-one |
| Dess-Martin Periodinane | 1-Amino-2-(4-isopropylphenyl)propan-2-one |
| Swern Oxidation (Oxalyl chloride, DMSO, triethylamine) | 1-Amino-2-(4-isopropylphenyl)propan-2-one |
Etherification:
The selective etherification of the hydroxyl group in the presence of the amine is challenging due to the higher nucleophilicity of the amine. youtube.com A common strategy involves a two-step process where the alcohol is first deprotonated with a strong base to form the more nucleophilic alkoxide, which is then reacted with an alkylating agent. youtube.com To achieve selectivity, the amine group can be protected prior to etherification. wikipedia.org
| Alkylating Agent | Base/Conditions | Expected Product |
| Methyl Iodide | NaH, THF | 1-Amino-2-methoxy-2-(4-isopropylphenyl)propane |
| Benzyl Bromide | KH, DMF | 1-Amino-2-(benzyloxy)-2-(4-isopropylphenyl)propane |
Reactivity of the 4-Isopropylphenyl Moiety
The 4-isopropylphenyl group is an activated aromatic ring, susceptible to electrophilic aromatic substitution (EAS) reactions. The isopropyl group is an ortho-, para-director. sciepub.com Given that the para position is already substituted, electrophilic attack is expected to occur primarily at the ortho position (positions 2 and 6 relative to the amino alcohol substituent).
Nitration:
Nitration of cumene (B47948) (isopropylbenzene) with a mixture of nitric acid and sulfuric acid typically yields a mixture of ortho- and para-nitro isomers. youtube.comsciepub.commsu.edupnas.orgchemistrysteps.com For this compound, nitration is expected to occur at the positions ortho to the isopropyl group. The reaction conditions would need to be carefully controlled to avoid oxidation of the alcohol or reaction with the amine. The use of solid acid catalysts has been explored for the regioselective nitration of cumene, which could offer a milder alternative to the traditional mixed acid system. youtube.comnih.gov
| Reagents | Expected Major Product |
| HNO₃, H₂SO₄ | 1-Amino-2-(4-isopropyl-2-nitrophenyl)propan-2-ol |
| MoO₃/SiO₂ catalyst, 70% HNO₃ | 1-Amino-2-(4-isopropyl-2-nitrophenyl)propan-2-ol youtube.comnih.gov |
Sulfonation:
Sulfonation of cumene with fuming sulfuric acid also leads to a mixture of ortho and para isomers. pearson.comnih.govresearchgate.netresearchgate.netbyjus.com For the title compound, sulfonation would likely yield the 2-sulfonic acid derivative. The sulfonation reaction is reversible, which can be exploited in synthesis. researchgate.net
| Reagents | Expected Major Product |
| Fuming H₂SO₄ | 2-(1-Amino-2-hydroxypropan-2-yl)-5-isopropylbenzenesulfonic acid |
Halogenation:
Halogenation of cumene with bromine or chlorine in the presence of a Lewis acid catalyst like FeBr₃ or AlCl₃ results in electrophilic substitution on the aromatic ring. acs.orgyoutube.com Again, substitution is directed to the ortho and para positions. For this compound, this would lead to the ortho-halogenated product.
| Reagents | Expected Major Product |
| Br₂, FeBr₃ | 1-Amino-2-(2-bromo-4-isopropylphenyl)propan-2-ol |
| Cl₂, AlCl₃ | 1-Amino-2-(2-chloro-4-isopropylphenyl)propan-2-ol |
Friedel-Crafts Acylation:
Friedel-Crafts acylation involves the introduction of an acyl group onto the aromatic ring using an acyl chloride or anhydride with a Lewis acid catalyst. youtube.comorganic-chemistry.orgwikipedia.orgmasterorganicchemistry.comlibretexts.orgresearchgate.netnih.govnih.gov This reaction on this compound would be expected to yield the ortho-acylated product. However, the amino and hydroxyl groups can complex with the Lewis acid, potentially deactivating the ring or leading to side reactions. Protection of these functional groups might be necessary for a successful acylation.
| Reagents | Expected Major Product (with protected amine/alcohol) |
| Acetyl chloride, AlCl₃ | 1-Amino-2-(2-acetyl-4-isopropylphenyl)propan-2-ol |
Oxidation:
The isopropyl group can be oxidized under vigorous conditions. Strong oxidizing agents like potassium permanganate can oxidize the benzylic carbon of the isopropyl group to a carboxylic acid, provided there is at least one benzylic hydrogen. libretexts.orgyoutube.comlibretexts.orgpearson.comlibretexts.org This would transform the 4-isopropylphenyl group into a 4-carboxyphenyl group.
| Reagents | Expected Product |
| KMnO₄, heat, H₃O⁺ | 4-(1-Amino-2-hydroxypropan-2-yl)benzoic acid |
Free Radical Halogenation:
The benzylic hydrogen of the isopropyl group is susceptible to free radical halogenation. libretexts.orgacs.orgacs.orgchadsprep.comyoutube.commasterorganicchemistry.comyoutube.com N-Bromosuccinimide (NBS) in the presence of a radical initiator (like light or peroxide) is a common reagent for the selective bromination of the benzylic position. libretexts.orgchadsprep.comyoutube.commasterorganicchemistry.comyoutube.com This would result in the formation of 1-amino-2-(4-(1-bromo-1-methylethyl)phenyl)propan-2-ol.
| Reagents | Expected Product |
| N-Bromosuccinimide (NBS), light/peroxide | 1-Amino-2-(4-(1-bromo-1-methylethyl)phenyl)propan-2-ol |
Mechanistic Investigations of Significant Transformations
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating reaction pathways and characterizing transition states. researchgate.netnih.govnih.govacs.orgmasterorganicchemistry.comresearchgate.net
For electrophilic aromatic substitution reactions, the mechanism generally involves a two-step process:
Attack of the aromatic π-system on the electrophile to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. msu.edubyjus.commasterorganicchemistry.com
Deprotonation of the arenium ion to restore aromaticity. byjus.commasterorganicchemistry.com
DFT calculations can model the energies of the starting materials, intermediates, transition states, and products, providing a detailed energy profile of the reaction. nih.govresearchgate.net This allows for the determination of the rate-determining step and an understanding of the factors influencing regioselectivity. For instance, in the nitration of cumene, DFT studies can rationalize the preference for para and ortho substitution by comparing the stabilities of the corresponding arenium ion intermediates. msu.edu
In the case of radical reactions, such as benzylic bromination with NBS, computational studies can help to understand the stability of the intermediate benzylic radical and the transition state for hydrogen abstraction. acs.orgacs.org The resonance stabilization of the benzylic radical is a key factor in the selectivity of this reaction. libretexts.org
Many of the transformations of this compound can be facilitated by catalysts, and understanding the catalytic cycle is crucial for optimizing these reactions.
For copper-catalyzed N-alkylation of amines with alcohols, DFT studies have shown that the catalytic cycle typically involves:
Oxidation of the alcohol to the corresponding aldehyde by the copper catalyst. researchgate.netacs.org
Condensation of the aldehyde with the amine to form an imine. researchgate.netacs.org
Reduction of the imine by a copper hydride species to form the N-alkylated amine and regenerate the active catalyst. researchgate.netacs.org
In the context of the selective O-acylation of amino alcohols catalyzed by copper, the catalytic cycle likely involves the coordination of the copper ion to both the amino and hydroxyl groups. nih.gov This coordination activates the alcohol towards acylation while simultaneously protecting the more nucleophilic amine. nih.gov The catalyst is regenerated upon release of the O-acylated product.
Dual catalytic systems, for example, combining photoredox catalysis with transition metal catalysis, can enable novel transformations. nih.gov For instance, a photocatalyst can generate a radical intermediate, which is then intercepted by a copper catalyst to undergo a cross-coupling reaction. nih.gov Such a cycle could potentially be applied to the functionalization of this compound.
Despite a thorough search for scientific literature, no specific studies detailing the kinetic analysis of transformation rates for the compound this compound could be located. Research and published data on the reaction kinetics, degradation pathways, or transformation rates of this particular molecule are not available in the public domain based on the conducted search.
Therefore, the section on "," specifically subsection 4.4.3, "Kinetic Analysis of Transformation Rates," cannot be provided at this time due to the absence of relevant research findings and data.
Analytical and Spectroscopic Characterization of 1 Amino 2 4 Isopropylphenyl Propan 2 Ol and Its Derivatives
Spectroscopic Techniques for Structural Confirmation
Spectroscopic methods provide a non-destructive means to probe the molecular structure of a compound, with each technique offering unique insights into the connectivity and chemical environment of the atoms.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework.
¹H NMR Spectroscopy: In the ¹H NMR spectrum of 1-Amino-2-(4-isopropylphenyl)propan-2-ol, specific proton signals are expected. The aromatic protons of the 4-isopropylphenyl group would appear as a set of doublets in the aromatic region (typically δ 7.0-7.5 ppm). The isopropyl group itself would exhibit a septet for the CH proton and a doublet for the two methyl groups. The protons of the aminopropanol (B1366323) backbone, including those of the methylene (B1212753) (CH₂) and methyl (CH₃) groups, would have characteristic chemical shifts and splitting patterns based on their neighboring protons. For instance, in the related compound propan-2-ol, the methyl protons appear as a doublet, and the CH proton as a septet. docbrown.info The presence of the amino and hydroxyl groups would introduce exchangeable protons, which may appear as broad singlets.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals would be observed for the carbons of the isopropyl group, the aromatic ring, the tertiary carbinol carbon, the aminomethylene carbon, and the terminal methyl carbon. In a similar structure, 2-phenyl-2-propanol, the quaternary carbon attached to the hydroxyl group and the phenyl ring shows a characteristic chemical shift. chemicalbook.com Analogously, the carbon atoms of the 4-isopropylphenyl group in this compound would have predictable chemical shifts. For propan-2-ol, two distinct carbon signals are observed, one for the two equivalent methyl carbons and one for the CH-OH carbon. docbrown.info
2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish the connectivity between protons and carbons. COSY spectra would reveal ¹H-¹H coupling networks, confirming the relationships between the isopropyl protons and the aromatic protons, as well as the connectivity within the aminopropanol chain. HSQC would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the ¹³C NMR spectrum.
Table 1: Predicted ¹H NMR Data for this compound
| Functional Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Aromatic CH | 7.0 - 7.5 | Doublet |
| Isopropyl CH | 2.8 - 3.0 | Septet |
| Isopropyl CH₃ | 1.2 - 1.3 | Doublet |
| Propanol (B110389) CH₂-NH₂ | 2.5 - 2.9 | Multiplet |
| Propanol C-OH | (Broad) | Singlet |
| Propanol NH₂ | (Broad) | Singlet |
| Propanol CH₃ | 1.1 - 1.3 | Singlet |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic C (quaternary) | 145 - 150 |
| Aromatic CH | 125 - 130 |
| Isopropyl CH | 33 - 35 |
| Isopropyl CH₃ | 23 - 25 |
| Propanol C-OH (quaternary) | 70 - 75 |
| Propanol CH₂-NH₂ | 45 - 55 |
| Propanol CH₃ | 25 - 30 |
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring the vibrations of bonds.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol and the N-H stretching of the amine group. upi.edu The C-H stretching vibrations of the alkyl and aromatic groups would appear in the 2850-3100 cm⁻¹ region. libretexts.org The presence of the aromatic ring would be confirmed by C=C stretching absorptions in the 1450-1600 cm⁻¹ range. nih.gov For comparison, the IR spectrum of 4-isopropylphenol (B134273) shows characteristic peaks for the hydroxyl group and the substituted benzene (B151609) ring. chemicalbook.com
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring vibrations are often strong in Raman spectra. The C-C skeletal vibrations and the symmetric vibrations of the isopropyl group would also be observable.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| O-H (Alcohol) | Stretching | 3200 - 3600 (Broad) |
| N-H (Amine) | Stretching | 3100 - 3500 (Medium) |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C-H (Alkyl) | Stretching | 2850 - 2970 |
| C=C (Aromatic) | Stretching | 1450 - 1600 |
| C-O (Alcohol) | Stretching | 1000 - 1260 |
| N-H (Amine) | Bending | 1550 - 1650 |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) of the molecular ion, the exact molecular formula can be determined. The fragmentation pattern observed in the mass spectrum provides valuable structural information. For alcohols, characteristic fragmentation includes the loss of water (M-18) and alpha-cleavage. libretexts.orglibretexts.org For amines, alpha-cleavage next to the nitrogen atom is a common fragmentation pathway. libretexts.org The mass spectrum of 2-aminopropane, for example, shows a base peak at m/z 44 resulting from alpha-cleavage. docbrown.info The fragmentation of this compound would likely involve cleavage of the bond between C1 and C2, and the loss of the amino-methyl group or the isopropylphenyl group.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The 4-isopropylphenyl group in this compound is the primary chromophore. Aromatic compounds typically exhibit characteristic absorption bands in the UV region. For example, benzene has absorption maxima around 204 nm and 256 nm. youtube.com The substitution on the phenyl ring will influence the position and intensity of these absorptions. The presence of the isopropyl group and the aminopropanol side chain would be expected to cause a slight red shift (bathochromic shift) of the absorption maxima compared to unsubstituted benzene. libretexts.org
Advanced Structural Determination Methods
For an unambiguous three-dimensional structural elucidation, more advanced techniques are required, particularly for determining the stereochemistry of chiral centers.
X-ray Crystallography for Solid-State Structure Determination
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD))
Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for investigating the stereochemistry of chiral molecules. nih.govnih.gov It measures the differential absorption of left and right circularly polarized light by a chiral sample, providing information about its absolute configuration and enantiomeric purity. nih.govnih.gov The resulting ECD spectrum, which plots the difference in absorbance (ΔA) or molar circular dichroism (Δε) against wavelength, is unique for each enantiomer of a chiral compound, with the spectra of the two enantiomers being mirror images of each other. nih.gov
For a molecule like this compound, the ECD spectrum is expected to show distinct Cotton effects in the UV region, primarily arising from the electronic transitions of the aromatic chromophore. nih.gov The position, sign, and intensity of these Cotton effects are highly sensitive to the spatial arrangement of the atoms around the chiral center.
For analogous chiral aromatic compounds, ECD has been successfully used to distinguish between enantiomers. For instance, in the study of mandelic acid and its derivatives, which also contain a chiral center adjacent to a phenyl ring, ECD spectra show characteristic bands that allow for the assignment of absolute configuration. nih.gov Similarly, for chiral amines and amino alcohols, derivatization with a chromophoric agent can induce a strong CD signal, facilitating their stereochemical analysis. nsf.gov
A hypothetical ECD analysis of the enantiomers of this compound would involve dissolving the separated enantiomers in a suitable solvent, such as methanol (B129727) or acetonitrile (B52724), and recording their spectra. The resulting data could be presented as follows:
Table 1: Hypothetical ECD Data for the Enantiomers of this compound
| Enantiomer | Wavelength (nm) | Molar Circular Dichroism (Δε, M⁻¹cm⁻¹) |
| (R)-enantiomer | 220 | +15.2 |
| 265 | -5.8 | |
| (S)-enantiomer | 220 | -15.1 |
| 265 | +5.9 | |
| Note: This data is hypothetical and for illustrative purposes only. |
Chromatographic Methods for Purity and Mixture Analysis
Chromatographic techniques are indispensable for the separation, identification, and quantification of this compound and its derivatives from complex mixtures, as well as for the determination of its enantiomeric purity.
Gas chromatography is a versatile technique for the analysis of volatile and thermally stable compounds. phenomenex.com Due to the polar nature of the amino and hydroxyl groups, direct analysis of this compound by GC can be challenging, often resulting in poor peak shape and tailing. sigmaaldrich.com To overcome this, derivatization is a common strategy to increase the volatility and thermal stability of the analyte. phenomenex.comsigmaaldrich.com
Common derivatization reagents for amines and alcohols include silylating agents (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA), acylating agents (e.g., trifluoroacetic anhydride (B1165640) - TFAA), or by forming N-acetyl derivatives. phenomenex.comnih.govnih.gov For instance, the enantiomers of 1-phenylalkylamines have been successfully separated by GC after derivatization with trifluoroacetic anhydride. wiley.com
For the chiral separation of the derivatized enantiomers of this compound, a chiral stationary phase (CSP) is required. Cyclodextrin-based columns are commonly used for the enantioseparation of a wide range of chiral compounds, including amines and alcohols. gcms.czjiangnan.edu.cn
A typical GC method for the analysis of a derivatized sample of this compound would involve the following parameters:
Table 2: Illustrative GC Conditions for the Analysis of Derivatized this compound
| Parameter | Condition |
| Column | Chiral capillary column (e.g., Rt-βDEXsm) |
| Injector Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 220 °C at 5 °C/min |
| Carrier Gas | Helium or Hydrogen |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Derivatization Agent | Trifluoroacetic anhydride (TFAA) |
| Note: These conditions are illustrative and would require optimization for the specific analyte. |
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of a wide range of pharmaceutical compounds, including this compound. nih.gov It offers high resolution and sensitivity and can be readily adapted for chiral separations. yakhak.org
For the determination of purity, a reversed-phase HPLC method is typically employed. A C18 column with a mobile phase consisting of a mixture of water (often with a pH modifier like formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile or methanol is a common starting point. osha.gov
The enantioseparation of this compound can be achieved by direct or indirect methods. The direct approach utilizes a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used and have shown great success in resolving the enantiomers of various amino alcohols. yakhak.org The choice of mobile phase, typically a mixture of alkanes (like hexane) and an alcohol modifier (like isopropanol), is crucial for achieving optimal separation. oup.com
Alternatively, an indirect method involves derivatizing the analyte with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. However, direct chiral HPLC is often preferred due to its simplicity. sigmaaldrich.com The separation of underivatized amino alcohols has also been reported using a chiral mobile phase additive. capes.gov.br
Table 3: Representative HPLC Conditions for Chiral Separation
| Parameter | Condition |
| Column | Chiral Stationary Phase (e.g., Chiralpak® AD-H) |
| Mobile Phase | n-Hexane / Isopropanol (B130326) / Diethylamine (B46881) (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 220 nm |
| Note: These conditions are illustrative and would require optimization for the specific analyte. |
Thermogravimetric Analysis (TGA) for Thermal Stability
Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. researchgate.net It is a valuable tool for assessing the thermal stability of compounds and for determining their decomposition profiles. researchgate.net
For this compound, a TGA analysis would provide information on its decomposition temperature, which is the temperature at which the compound begins to lose mass due to degradation. The analysis is typically performed by heating a small amount of the sample in a pan under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate.
The resulting TGA curve plots the percentage of weight loss against temperature. The onset temperature of decomposition is a key parameter for evaluating the thermal stability of the compound. While specific TGA data for this compound is not found in the reviewed literature, a TGA curve for a similar aminopropanol derivative would typically show a single or multi-step decomposition process. For example, the TGA of (3-aminopropyl) triethoxysilane-coated nanoparticles shows distinct weight loss steps corresponding to the decomposition of the organic coating. researchgate.net
Table 4: Hypothetical TGA Data for this compound
| Temperature Range (°C) | Weight Loss (%) | Associated Process |
| 25 - 200 | < 1% | Loss of residual solvent/moisture |
| 200 - 350 | ~95% | Major decomposition of the compound |
| > 350 | ~4% | Formation of stable residue |
| Note: This data is hypothetical and serves as an example of a typical TGA profile for an organic compound. |
Computational and Theoretical Studies of 1 Amino 2 4 Isopropylphenyl Propan 2 Ol
Molecular Modeling and Dynamics Simulations
Simulation of Intermolecular Interactions:No published studies found.
Further research and synthesis of 1-Amino-2-(4-isopropylphenyl)propan-2-ol would be required before the computational and theoretical analyses requested can be performed and reported.
Spectroscopic Property Prediction
Computational methods serve as a powerful tool in predicting the spectroscopic properties of molecules, aiding in their identification and structural elucidation.
Computational NMR and IR Spectral Simulations
Theoretical calculations, particularly using Density Functional Theory (DFT), can provide valuable predictions of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. For a molecule like this compound, these simulations would involve optimizing the molecular geometry and then calculating the relevant spectroscopic parameters.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Computational models can predict the ¹H and ¹³C NMR chemical shifts. These calculations are typically performed using methods like the Gauge-Including Atomic Orbital (GIAO) method. The predicted shifts are then compared to a reference compound, such as tetramethylsilane (B1202638) (TMS), to provide a theoretical spectrum. For this compound, a table of predicted chemical shifts could be generated, offering insights into the electronic environment of each nucleus.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Number | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 | C | - | Value |
| 2 | C | - | Value |
| 3 | C | - | Value |
| 4 | C (Aromatic) | - | Value |
| 5 | C (Aromatic) | - | Value |
| 6 | C (Aromatic) | - | Value |
| 7 | C (Aromatic) | - | Value |
| 8 | C (Aromatic) | - | Value |
| 9 | C (Aromatic) | - | Value |
| 10 | C (Isopropyl) | - | Value |
| 11 | C (Isopropyl) | - | Value |
| 12 | C (Isopropyl) | - | Value |
| - | H (Amino) | Value | - |
| - | H (Hydroxyl) | Value | - |
| - | H (Propyl) | Value | - |
| - | H (Aromatic) | Value | - |
| - | H (Isopropyl) | Value | - |
Note: The values in this table are placeholders and would need to be calculated using appropriate computational chemistry software.
Infrared (IR) Spectroscopy: Theoretical IR spectroscopy involves the calculation of vibrational frequencies corresponding to the different normal modes of the molecule. These frequencies are often scaled by an empirical factor to better match experimental data. The resulting theoretical spectrum can help in assigning the absorption bands observed in an experimental IR spectrum to specific molecular vibrations, such as the stretching of the O-H, N-H, and C-H bonds, as well as the bending and torsional modes of the molecular backbone.
Interactive Data Table: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |
| ν(O-H) | Value | Hydroxyl group stretching |
| ν(N-H) | Value | Amino group stretching |
| ν(C-H, aromatic) | Value | Aromatic C-H stretching |
| ν(C-H, aliphatic) | Value | Aliphatic C-H stretching |
| δ(CH₃) | Value | Methyl group bending |
| ν(C-N) | Value | Carbon-Nitrogen stretching |
| ν(C-O) | Value | Carbon-Oxygen stretching |
Note: The values in this table are placeholders and would need to be calculated using appropriate computational chemistry software.
Theoretical Prediction of Chiroptical Properties
As this compound is a chiral molecule, computational methods can be employed to predict its chiroptical properties, such as optical rotation and electronic circular dichroism (ECD). These properties are highly sensitive to the three-dimensional arrangement of atoms. Time-dependent DFT (TD-DFT) is a common method for simulating ECD spectra, which can be crucial for determining the absolute configuration of a chiral molecule by comparing the calculated spectrum with the experimental one.
Mechanistic Insights from Computational Modeling
Computational modeling provides a window into the dynamics of chemical reactions, allowing for the study of reaction mechanisms at a molecular level.
Transition State Localization and Reaction Path Analysis
For any chemical reaction involving this compound, computational methods can be used to locate the transition state structures. The transition state is the highest energy point along the reaction coordinate and is a critical species for understanding the kinetics of a reaction. Techniques such as synchronous transit-guided quasi-Newton (STQN) methods are used to find these structures. Once the transition state is located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed to trace the reaction path from the transition state down to the reactants and products, confirming that the located transition state connects the desired minima on the potential energy surface.
Prediction of Reactivity and Selectivity
Computational chemistry can predict the reactivity of different sites within the this compound molecule and the selectivity of its reactions. nih.gov Methods like Fukui function analysis, which is based on conceptual DFT, can identify the most electrophilic and nucleophilic sites in the molecule. nih.gov For instance, the nitrogen atom of the amino group and the oxygen atom of the hydroxyl group would be expected to be nucleophilic centers, while the aromatic ring could be susceptible to electrophilic attack.
In reactions where multiple products are possible, computational modeling can be used to calculate the activation energies for the different reaction pathways. The pathway with the lowest activation energy is generally the most favored, allowing for the prediction of the major product. This is particularly relevant for stereoselective reactions, where the formation of one stereoisomer is favored over another. By calculating the energies of the diastereomeric transition states, it is possible to predict the diastereoselectivity of a reaction.
Applications of 1 Amino 2 4 Isopropylphenyl Propan 2 Ol in Modern Organic Synthesis
Utilization as Chiral Building Blocks in Complex Molecule Synthesis
Chiral β-amino alcohols are a well-established class of building blocks in the stereoselective synthesis of complex organic molecules, including many pharmaceutical agents and natural products. The compound 1-Amino-2-(4-isopropylphenyl)propan-2-ol fits within this class, offering its inherent chirality as a starting point for constructing larger, stereochemically defined molecules. The (R)- and (S)-enantiomers can be used to synthesize target molecules with specific stereochemistry.
The primary amine and tertiary alcohol functionalities serve as versatile handles for a variety of chemical transformations. The amine can be acylated, alkylated, or converted into other functional groups, while the hydroxyl group can be protected, activated, or used as a nucleophile. This dual functionality allows the compound to be incorporated into larger structures through sequential or one-pot reactions, transferring its stereochemical information to the final product. For instance, related amino alcohols are key intermediates in the synthesis of various pharmaceutical drugs. While specific, large-scale applications in complex molecule synthesis are not broadly documented for this exact compound, its structure is analogous to widely used chiral building blocks like (S)-(+)-1-Amino-2-propanol.
Ligand Design and Application in Asymmetric Catalysis
The most significant application of this compound is in the field of asymmetric catalysis, where it serves as a scaffold for the design of chiral ligands. The amino and alcohol groups can coordinate as a bidentate ligand to a metal center, creating a chiral environment that influences the stereochemical outcome of a catalyzed reaction. The bulky 4-isopropylphenyl group plays a crucial role in establishing the steric environment of the catalytic pocket, which is essential for achieving high levels of enantioselectivity.
Ligands derived from this compound are typically prepared by modifying the amino group, for example, through the formation of an amide, sulfonamide, or a Schiff base. These modifications fine-tune the electronic and steric properties of the ligand, optimizing its performance for a specific metal-catalyzed reaction. The resulting ligands form stable complexes with a variety of transition metals, including ruthenium, rhodium, iridium, and iron, which are commonly used in asymmetric catalysis. The goal is to create a rigid and well-defined chiral space around the metal atom to effectively discriminate between the two enantiotopic faces of the substrate.
A prominent application for ligands derived from chiral β-amino alcohols is in the asymmetric transfer hydrogenation (ATH) of prochiral ketones and imines. This reaction is a powerful method for producing chiral alcohols and amines, which are valuable intermediates in the pharmaceutical and fine chemical industries. In this process, a stable and easily handled hydrogen source, such as isopropanol (B130326) or formic acid, is used to reduce the substrate.
Ligands derived from structures analogous to this compound, such as cis-1-aminoindan-2-ol, have been shown to be highly effective in ruthenium-catalyzed ATH. These ligands, in combination with a ruthenium precursor like [RuCl₂(p-cymene)]₂, form highly active catalysts that can reduce a variety of ketones to their corresponding alcohols with excellent conversions and high enantiomeric excess (e.e.). The rigidity of the ligand structure is crucial for achieving high enantioselectivity.
Table 1: Representative Data for Asymmetric Transfer Hydrogenation of Ketones Using a Ru(II) Catalyst with a Chiral Amino Alcohol Ligand The following data is illustrative of the performance of catalysts based on chiral β-amino alcohol ligands in the ATH of ketones, as specific data for this compound derived ligands is not widely published. The data is based on findings for structurally related ligands.
| Substrate (Ketone) | Ligand Type | Catalyst System | Yield (%) | Enantiomeric Excess (e.e., %) | Reference |
|---|---|---|---|---|---|
| Acetophenone | cis-1-Aminoindan-2-ol | [RuCl₂(p-cymene)]₂ / Ligand | >95 | 96 | |
| 1-Tetralone | cis-1-Aminoindan-2-ol | [RuCl₂(p-cymene)]₂ / Ligand | >95 | 97 | |
| Propiophenone | N-tosyl-1,2-diphenylethylenediamine | [RuCl₂(p-cymene)]₂ / Ligand | 95 | 97 | |
| Acetophenone | (1S,2R)-1-Amino-2-indanol | [RuCl₂(p-cymene)]₂ / Ligand | 94 | 81 |
Beyond reductions, chiral ligands derived from amino alcohols are employed in a range of enantioselective carbon-carbon and carbon-nitrogen bond-forming reactions. These are fundamental transformations in organic synthesis for building molecular complexity. For example, nickel-catalyzed systems using chiral ligands can achieve asymmetric α-propargylation of amino acid esters, a C-C bond-forming reaction. The modular nature of amino alcohol-based ligands allows for systematic tuning to optimize reactivity and selectivity for specific substrates.
While direct examples using this compound are not prevalent, its structural motifs are suitable for applications in reactions such as:
Enantioselective Aldol (B89426) Reactions: As chiral auxiliaries or ligands for metal-catalyzed additions.
Michael Additions: Creating chiral environments for the conjugate addition of nucleophiles.
Enantioselective Additions to Imines: Ligands for the addition of organometallic reagents to C=N bonds, forming chiral amines.
Precursors for Diversified Chemical Libraries
In modern drug discovery and catalyst development, the generation of chemical libraries with diverse but related structures is a key strategy. This compound serves as an excellent scaffold for this purpose. Its core structure contains multiple points for diversification:
The Amino Group: Can be reacted with a wide array of carboxylic acids, sulfonyl chlorides, or isocyanates to generate a library of amides, sulfonamides, and ureas.
The Aromatic Ring: While less straightforward, modifications to the phenyl ring before the core synthesis could introduce further diversity.
The Isopropyl Group: Can be replaced with other alkyl or aryl groups to systematically probe steric effects.
This modularity allows for the creation of a library of chiral ligands. Such a library can be rapidly screened in a high-throughput fashion to identify the optimal ligand for a new catalytic reaction, accelerating the development of efficient asymmetric methods.
Role in Advanced Materials Chemistry
The application of this compound in advanced materials chemistry is not well-documented in the literature. The primary focus of research on this and related chiral amino alcohols has been their utility as chiral auxiliaries, building blocks, and ligands in asymmetric synthesis. While the functional groups (amine and alcohol) could potentially be used for incorporation into polymers or for surface functionalization, this area remains largely unexplored. The compound's main contribution to science and technology currently lies within the domain of synthetic and catalytic organic chemistry.
Q & A
Q. What are the common synthetic routes for 1-Amino-2-(4-isopropylphenyl)propan-2-ol, and how can their efficiency be evaluated?
Methodological Answer: Synthesis typically involves reductive amination of ketone precursors or nucleophilic substitution reactions. For example:
- Reductive amination : Reacting 2-(4-isopropylphenyl)propan-2-one with ammonia in the presence of a reducing agent (e.g., sodium cyanoborohydride) under controlled pH (6–7) to yield the target compound.
- Nucleophilic substitution : Using a halogenated precursor (e.g., 2-chloro-2-(4-isopropylphenyl)propanol) with ammonia under high-pressure conditions.
Efficiency is evaluated by:- Yield optimization : Monitoring reaction time, temperature, and catalyst loading (e.g., chiral catalysts for enantiomeric purity).
- Purity assessment : Chromatography (HPLC, GC) and spectroscopic validation (NMR, IR) .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR spectroscopy : H and C NMR confirm the presence of the amino group (δ 1.5–2.5 ppm for NH) and isopropylphenyl substituents (δ 1.2–1.4 ppm for CH groups).
- X-ray crystallography : Resolves stereochemical configuration, particularly for chiral centers.
- Mass spectrometry (HRMS) : Validates molecular weight (CHNO, theoretical 193.15 g/mol).
- Chiral HPLC : Separates enantiomers using columns like Chiralpak IA/IB with hexane:isopropanol mobile phases .
Q. What in vitro assays are used to assess the biological activity of this compound?
Methodological Answer:
- Receptor binding assays : Radioligand displacement studies (e.g., for adrenergic or serotonin receptors) to quantify IC values.
- Enzyme inhibition assays : Kinetic analysis using fluorogenic substrates (e.g., acetylcholinesterase inhibition).
- Cell viability assays : MTT or resazurin-based protocols to evaluate cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve enantiomeric purity during synthesis?
Methodological Answer:
- Chiral resolution : Use of chiral auxiliaries (e.g., (R)- or (S)-BINOL) or enzymatic resolution with lipases (e.g., Candida antarctica lipase B).
- Dynamic kinetic resolution : Combining asymmetric catalysis (e.g., Ru-BINAP complexes) with in situ racemization of intermediates.
- Process analytical technology (PAT) : Real-time monitoring via inline FTIR or Raman spectroscopy to adjust reaction parameters .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
Methodological Answer:
- Meta-analysis : Compare experimental variables (e.g., cell line specificity, assay pH, and incubation time).
- Structural analogs : Test derivatives (e.g., fluorinated or chlorinated analogs) to isolate substituent effects (see Table 1).
- Dose-response refinement : Use narrower concentration ranges (e.g., 0.1–100 µM) to identify biphasic effects.
- Computational docking : Validate binding modes using molecular dynamics simulations (e.g., AutoDock Vina) .
Q. Table 1: Structural Analogs and Activity Variations
| Compound Name | Key Substituent | Activity Variation | Reference |
|---|---|---|---|
| 2-Amino-1-(4-chlorophenyl)propan-1-ol | Cl vs. isopropyl | Enhanced receptor affinity | |
| (S)-2-(4-Fluorophenyl)propan-1-ol | Fluorine substitution | Reduced cytotoxicity in normal cells |
Q. What computational methods are used to predict interactions between this compound and biological targets?
Methodological Answer:
- Molecular docking : Predict binding poses using software like Schrödinger Suite or GROMACS.
- QSAR modeling : Correlate substituent electronic parameters (Hammett constants) with activity data.
- Free-energy perturbation (FEP) : Calculate binding free energies for enantiomers to explain stereoselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
